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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

For researchers, scientists, and drug development professionals, understanding the selectivity
of a targeted protein degrader is paramount. This guide provides a comparative overview of the
cross-reactivity profiles of several anaplastic lymphoma kinase (ALK) degraders, offering
insights into their off-target effects. While specific cross-reactivity data for TD-004 (also known
as HC58-111) is not publicly available, this guide utilizes data from other published ALK
degraders to establish a framework for evaluation.

The development of proteolysis-targeting chimeras (PROTACS) as ALK degraders represents a
promising therapeutic strategy. However, ensuring their specificity is a critical challenge. Off-
target activity can lead to unforeseen side effects and impact the overall therapeutic window.
Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an
essential step in the preclinical development of these molecules.

Comparative Selectivity of ALK Degraders

The following table summarizes the available cross-reactivity and potency data for several ALK
degraders. It is important to note that direct comparison between compounds can be
challenging due to variations in assay conditions and the specific kinase panels used.
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Off-Target
Compound Target Potency (ALK) . Source
Profile

Data not publicly

MS4078 ALK Kd =19 nM
available.
DC50 = 11 nM
(SU-DHL-1) s
IC50 = 33 nM
(SU-DHL-1) s
Described as a
selective
degrader of
dEALK1 EML4-ALK Not specified EML4__AL_K' [2][31[4][5]
Quantitative
kinome-wide
data not
provided.
Improved kinome
binding
selectivity over
earlier
CPD-1224 EML4-ALK Not specified compounds. [31[61[71[8]1[9]

Shows <10-fold
selectivity for
FAK, FER, FLTS3,
LTK, and SLK.

More selective
for ALK over

Compound 9 ALK Not specified Aurora A [10]
compared to

Compound 11.
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Less selective for
N ALK over Aurora
Compound 11 ALK Not specified [10]
A compared to

Compound 9.

Experimental Protocol: Kinase Selectivity Profiling
using KINOMEscan™

A widely used method for determining the selectivity of kinase inhibitors and degraders is the
KINOMEscan™ competition binding assay.[11][12][13][14] This technology provides a
quantitative measure of the interactions between a test compound and a large panel of
kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The amount of kinase captured
by the immobilized ligand is then quantified.

Methodology:

Preparation of Kinase Panel: A large panel of purified human kinases is utilized.

o Competition Binding: The test compound is incubated with the kinase and a proprietary,
immobilized ligand.

o Quantification: The amount of kinase bound to the solid support is measured. This is typically
done using a sensitive detection method like quantitative PCR (QPCR) for a DNA tag that is
fused to the kinase.

o Data Analysis: The results are expressed as a percentage of the control (vehicle-treated)
binding. A lower percentage indicates stronger binding of the test compound to the kinase.
The data is often visualized using a TREEspot™ dendrogram, which maps the inhibited
kinases onto a representation of the human kinome.[11]

Experimental Workflow for Assessing Degrader
Selectivity
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The following diagram illustrates a general workflow for evaluating the selectivity of a targeted
protein degrader, from initial screening to in-depth proteomic analysis.

Initial Screening
Design and Synthesize
ALK Degrader (e.g., TD-004)
Determine on-target binding
Biochemical Assay
(e.g., ALK binding affinity, Kd)

Assess ¢ellular degradation

Cell-based Potency Assay
(e.g., DC50 in ALK+ cell lines)

Evaluate kinome-wide selectivity

Selectiviity Profiling

Broad Kinase Panel Screen
(e.g., KINOMEscan™)

Determine % Inhibition
against >400 kinases

Quantify off-target interactions

Confirm cellular off-target effects

Cellular Off-Target Validation
) 4
Quantitative Proteomics
(e.g., in ALK- and ALK+ cells)
Analyze proteome changes
Identify degraded proteins
other than ALK

alidate specific off-targets

Western Blot Validation
of key off-targets
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Caption: Workflow for assessing ALK degrader selectivity.

In conclusion, while direct cross-reactivity data for TD-004 is not currently in the public domain,
the methodologies and comparative data for other ALK degraders provide a valuable blueprint
for the rigorous evaluation required in the development of targeted protein degraders.
Comprehensive selectivity profiling is indispensable for identifying potent and safe therapeutic
candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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